molecular formula C12H14O4 B2653468 Ethyl 4-(oxiran-2-ylmethoxy)benzoate CAS No. 50625-94-0

Ethyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B2653468
CAS No.: 50625-94-0
M. Wt: 222.24
InChI Key: XPJVTVXYPNNCLX-UHFFFAOYSA-N
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Description

Ethyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of an oxirane (epoxide) ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Temperature: Room temperature to moderate heating (25-60°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diols or hydroxybenzoates.

    Reduction: Ethyl 4-(hydroxymethoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(oxiran-2-ylmethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(oxiran-2-ylmethoxy)benzoate involves interactions with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity and applications in drug development.

Comparison with Similar Compounds

Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:

    4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-acetoxybenzoic acid: Contains an acetoxy group instead of an epoxide.

    Ethyl 4-hydroxybenzoate: Lacks the epoxide ring, making it less reactive.

Properties

IUPAC Name

ethyl 4-(oxiran-2-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVTVXYPNNCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 16.7 gm (0.10 mole) of ethyl 4-hydroxybenzoate, 20.7 gm (0.15 mole) of potassium carbonate and 24 mL (0.30 mole) of epichlorohydrin in 250 mL acetone was heated to reflux for 12 hours. The reaction medium was then filtered and evaporated. The resulting oil was taken up in 100 mL toluene and washed with 100 mL 1.0N sodium hydroxide and 2×100 mL water. The toluene phase was then dried over magnesium sulfate and evaporated to give 13.5 gm (61%) of a clear oil. The NMR spectrum of this oil was consistent with the assigned structure and the oil was used in the next reaction step without further purification.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
61%

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